

Application Note: Characterization of S-acetyl-PEG6-Tos Conjugates by Mass Spectrometry

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Compound of Interest		
Compound Name:	S-acetyl-PEG6-Tos	
Cat. No.:	B610655	Get Quote

Abstract

This application note provides a detailed protocol for the characterization of **S-acetyl-PEG6-Tos**, a heterobifunctional PROTAC linker, using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology outlined here is intended for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of PROTACs and other PEGylated small molecules. This document includes procedures for sample preparation, LC-MS analysis, and data interpretation, complemented by tables of expected ion masses and a proposed fragmentation pathway.

Introduction

S-acetyl-PEG6-Tos is a commonly utilized linker in the development of Proteolysis Targeting Chimeras (PROTACs). It features a thioacetyl group, which can be deprotected to a reactive thiol, and a tosyl group, a good leaving group for nucleophilic substitution. The hexa(ethylene glycol) (PEG6) chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. Accurate mass determination and structural confirmation are critical quality control steps in the synthesis of PROTACs to ensure the integrity of the linker and the final conjugate. Mass spectrometry, particularly when coupled with liquid chromatography, offers a sensitive and specific method for the characterization of such molecules.

Experimental Protocols Sample Preparation



- Stock Solution Preparation:
 - Accurately weigh approximately 1 mg of S-acetyl-PEG6-Tos.
 - Dissolve the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
 - Vortex the solution until the compound is completely dissolved.
- Working Solution for LC-MS Analysis:
 - \circ Dilute the stock solution to a final concentration of 1-10 μ g/mL using the initial mobile phase composition (e.g., 95% Water with 0.1% formic acid : 5% Acetonitrile with 0.1% formic acid).
 - Filter the working solution through a 0.22 μm syringe filter prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters provide a general guideline and may require optimization based on the specific instrumentation used.



Parameter	Condition
LC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
MS System	Agilent 6520 Q-TOF LC/MS or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3500 V
Fragmentor Voltage	175 V
Skimmer Voltage	65 V
Gas Temperature	325 °C
Drying Gas Flow	8 L/min
Nebulizer Pressure	35 psig
Mass Range (MS1)	m/z 100-1000
Collision Energy (MS/MS)	10-40 eV (for fragmentation of the precursor ion)

Data Presentation

The chemical formula for **S-acetyl-PEG6-Tos** is $C_{21}H_{34}O_9S_2[1][2]$, with a monoisotopic mass of 494.1644 g/mol . In positive ion mode ESI, the molecule is expected to be observed as various



adducts, primarily the protonated molecule [M+H]+ and the sodiated molecule [M+Na]+.

Table 1: Theoretical m/z of Precursor Ions for S-acetyl-PEG6-Tos

Ion Species	Chemical Formula	Theoretical Monoisotopic m/z
[M+H]+	[C21H35O9S2] ⁺	495.1719
[M+Na]+	[C21H34O9S2Na]+	517.1538
[M+K]+	[C21H34O9S2K]+	533.1278

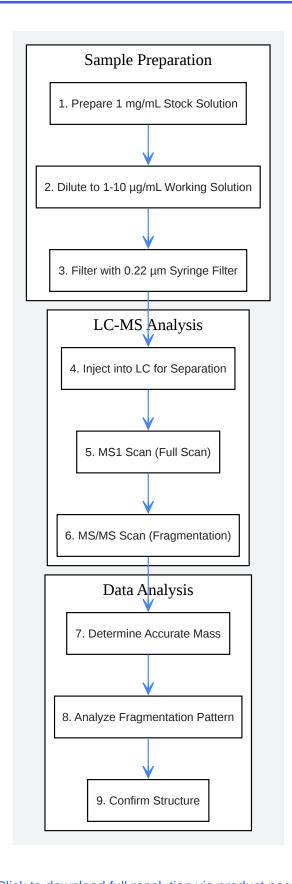
Upon collision-induced dissociation (CID), the precursor ion will fragment at its most labile bonds. For **S-acetyl-PEG6-Tos**, fragmentation is expected to occur along the PEG chain, at the thioester bond, and at the tosyl group.

Table 2: Predicted m/z of Major Fragment Ions for the [M+H]+ Precursor (m/z 495.17)

Fragment Ion m/z (Theoretical)	Proposed Structure / Neutral Loss
453.1815	[M+H - C ₂ H ₂ O] ⁺ (Loss of ketene from S-acetyl)
340.1114	[M+H - C7H7SO2]+ (Loss of tosyl group)
323.1342	[M+H - C ₇ H ₈ SO ₃] ⁺ (Loss of p-toluenesulfonic acid)
171.0062	[C ₇ H ₇ SO ₂] ⁺ (Tosyl cation)
155.0320	[C7H7O3S] ⁺ (Fragment of the tosyl group)
91.0548	[C ₇ H ₇] ⁺ (Tropylium ion from tosyl group)
43.0184	[C₂H₃O]+ (Acetyl cation)
PEG Fragments	Sequential losses of C ₂ H ₄ O (44.0262 Da)

Visualizations

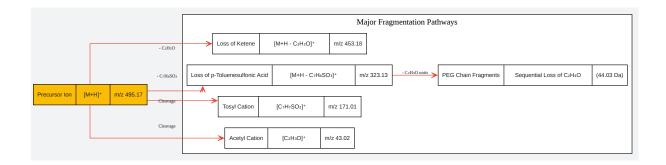




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Caption: Experimental workflow for the characterization of **S-acetyl-PEG6-Tos**.





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Caption: Proposed fragmentation pathway for S-acetyl-PEG6-Tos.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric characterization of **S-acetyl-PEG6-Tos**. The described LC-MS method is suitable for verifying the identity and purity of this important PROTAC linker. The provided tables of theoretical masses and the proposed fragmentation pathway can serve as a valuable reference for data interpretation. Researchers can adapt this methodology for the analysis of other PEGylated small molecules and PROTAC conjugates.

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References



- 1. S-acetyl-PEG6-Tos | CymitQuimica [cymitquimica.com]
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